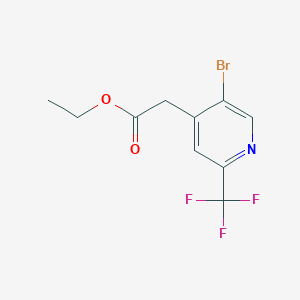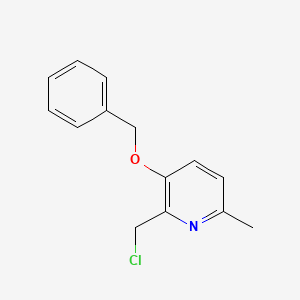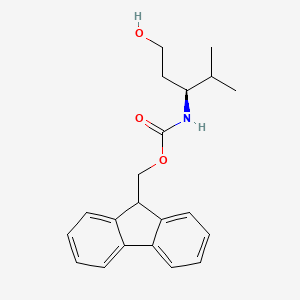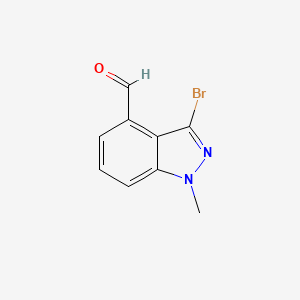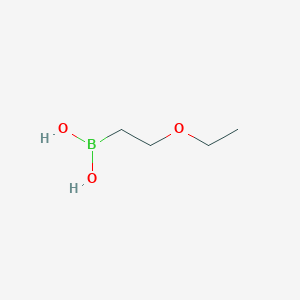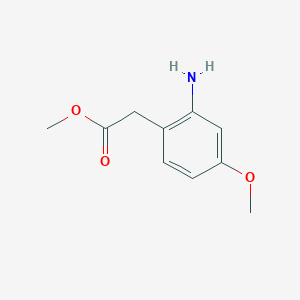
Benzeneacetic acid, 2-amino-4-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-amino-4-methoxy-, methyl ester is an organic compound with the molecular formula C10H13NO3. This compound is characterized by the presence of a benzene ring substituted with an amino group, a methoxy group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 2-amino-4-methoxy-, methyl ester typically involves the esterification of benzeneacetic acid derivatives. One common method is the reaction of 2-amino-4-methoxybenzeneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
Benzeneacetic acid, 2-amino-4-methoxy-, methyl ester is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for the development of new compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its derivatives have shown promise in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which benzeneacetic acid, 2-amino-4-methoxy-, methyl ester exerts its effects depends on its interaction with molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. The amino and methoxy groups play a crucial role in binding to active sites, while the ester group can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: This compound has a hydroxyl group instead of an amino group, leading to different chemical reactivity and biological activity.
Benzeneacetic acid, methyl ester: Lacks the amino and methoxy groups, resulting in simpler chemical behavior and fewer applications.
Benzeneacetic acid, 2-(chloromethyl)-alpha-(methoxyimino)-, methyl ester:
Uniqueness: Benzeneacetic acid, 2-amino-4-methoxy-, methyl ester is unique due to the combination of its functional groups. The presence of both an amino and a methoxy group on the benzene ring provides a balance of reactivity and stability, making it versatile for various chemical reactions and applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical properties and diverse reactivity make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-(2-amino-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
RWFBAQWDDKOQES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


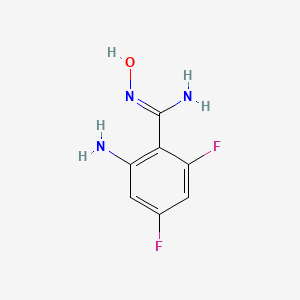

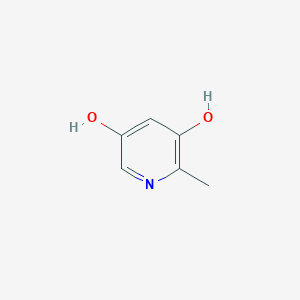

![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
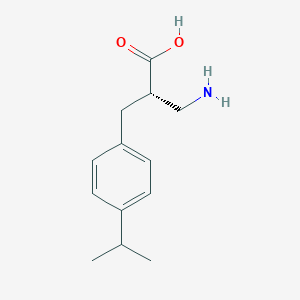
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
